
3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one
Overview
Description
3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one is a heterocyclic compound featuring a 1,2-oxazol-5-one core substituted with a chloromethyl group at position 3 and a furan-2-ylmethylidene moiety at position 2. The oxazolone ring is a five-membered lactam with conjugated double bonds, conferring reactivity for nucleophilic and electrophilic substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one typically involves the reaction of furan-2-carbaldehyde with chloromethyl ketone in the presence of a base. The reaction proceeds through a condensation mechanism, forming the oxazole ring as a key intermediate. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution of the chloromethyl group can produce a wide range of substituted oxazoles.
Scientific Research Applications
3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one exerts its effects depends on the specific application. In medicinal chemistry, it may interact with enzymes or receptors through its functional groups, forming covalent or non-covalent bonds. The furan and oxazole rings can participate in π-π stacking interactions, while the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with 3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one but differ in substituents or ring saturation, leading to variations in physicochemical and biological properties.
Reactivity and Functionalization
- Chloromethyl Group : Present in all analogues except , this group enables nucleophilic substitutions (e.g., with amines or thiols). Reactivity may vary with steric hindrance; bulkier substituents (e.g., bromonaphthyl in ) could slow substitution kinetics.
- Oxazolone vs. Oxadiazole : The oxazolone ring (lactam) in the target compound is more electrophilic than the oxadiazole (a heterocycle with two nitrogen atoms) in , which is electron-deficient and stabilizes negative charge.
Physicochemical Properties
- Solubility : The furan derivative () may exhibit moderate polarity due to the oxygen atom, while the trimethoxyphenyl analogue () is more lipophilic. The hydroxyl group in the bromonaphthyl compound () enhances water solubility via hydrogen bonding.
- Thermal Stability : Saturated derivatives (e.g., dihydro-oxazole in ) are likely more stable than conjugated oxazolones, which may undergo ring-opening under acidic or basic conditions.
Pharmacological Potential
- Furan Derivatives : The furan moiety is associated with antimicrobial and anti-inflammatory activities in other contexts, though specific data are lacking here .
- Bromonaphthyl Compound : The bromine atom and hydroxyl group in could confer enhanced binding to biological targets, such as enzymes or DNA.
Crystallographic Analysis
- Software Tools : SHELX () and ORTEP () are widely used for crystal structure determination. Hydrogen-bonding patterns, critical for stability, can be analyzed using graph set theory ().
- Tautomerism: notes imine-enamine tautomerism in oxazolone derivatives, which could influence reactivity and biological activity .
Biological Activity
3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one is a heterocyclic compound notable for its unique structural features, including a chloromethyl group, a furan ring, and an oxazole ring. This compound has garnered interest for its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibitory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 233.64 g/mol. Its structure is characterized by:
- Chloromethyl group : Enhances reactivity and potential for nucleophilic substitution.
- Furan ring : Contributes to the compound's electronic properties and biological interactions.
- Oxazole ring : Known for its involvement in various biological activities.
Biological Activity Overview
Research indicates that compounds containing oxazole rings often exhibit significant biological activities. The specific biological activity of this compound requires further investigation; however, preliminary studies suggest several potential areas of activity.
Anticancer Potential
The anticancer properties of oxazole derivatives are well-documented. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism may involve the interaction with cellular targets such as enzymes or receptors, potentially disrupting critical signaling pathways.
The mechanism by which this compound exerts its effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors through covalent or non-covalent bonding.
- Nucleophilic Substitution : The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit enhanced biological activity.
- π-π Stacking : The furan and oxazole rings can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
3-(Bromomethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one | Structure | Contains a bromomethyl group instead of chloromethyl |
3-(Chloromethyl)-4-(phenylmethylidene)-1,2-oxazol-5-one | Structure | Features a phenyl group instead of a furan ring |
4-(Furan-2-ylmethylidene)-1,2-oxazol-5-one | Structure | Lacks the chloromethyl group |
Case Studies and Research Findings
While specific case studies on this compound are sparse, related research provides insights into its potential applications:
- Cytotoxicity Studies : Similar compounds have been evaluated for cytotoxic effects against various cancer cell lines. For instance, studies on oxazole derivatives showed selective cytotoxicity against tumor cells while sparing normal cells.
- Enzyme Inhibition : Research on related oxazole compounds has demonstrated their ability to inhibit key enzymes involved in disease processes (e.g., urease inhibition).
Q & A
Q. What are the common synthetic routes for 3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves cyclocondensation of chloromethyl oxazole precursors with furan-derived aldehydes. A two-step approach is often employed:
Formation of the oxazolone core : Reacting 3-(chloromethyl)-1,2-oxazol-5-one with furan-2-carbaldehyde under acidic or basic conditions (e.g., acetic acid or KOH) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
Optimization Strategies :
- Vary solvents (DMF, THF, or ethanol) to improve solubility of intermediates.
- Adjust stoichiometry of the aldehyde to oxazolone (1:1 to 1:1.2 molar ratio) to minimize side products.
- Use catalysts like p-toluenesulfonic acid (p-TSA) for faster cyclization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Question
Key methods include:
- NMR Spectroscopy :
- ¹H NMR : Identify furan protons (δ 6.5–7.5 ppm) and oxazolone ring protons (δ 5.5–6.0 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and chloromethyl carbon at ~40 ppm .
- IR Spectroscopy : Detect C=O stretching (~1750 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) .
- HPLC : Monitor purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is essential:
- Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement .
- Validation : Check for hydrogen-bonding patterns (e.g., C=O···H interactions) using Mercury or OLEX2 software .
- Data Contradictions : If experimental bond lengths deviate from DFT-calculated values (e.g., C-Cl bond), re-examine thermal displacement parameters or twinning effects .
Q. What strategies are effective in assessing the compound’s biological activity and resolving conflicting assay results?
Advanced Research Question
- In Vitro Screening :
- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Data Contradictions :
- Replicate assays under controlled O₂ levels to rule out oxidation artifacts.
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How does the furan substituent influence reactivity compared to other heterocyclic analogs?
Advanced Research Question
The furan’s electron-rich π-system enhances electrophilic substitution reactivity:
-
Comparative Studies :
Analog Substituent Reactivity Biological Activity Furan derivative Furan-2-yl High dienophile reactivity Moderate antimicrobial Indole derivative Indol-3-yl Lower electrophilicity Strong anticancer Thiophene derivative Thien-2-yl Intermediate reactivity Antifungal The chloromethyl group further enhances alkylation potential, enabling covalent binding to cysteine residues in enzymes .
Q. What computational methods aid in predicting the compound’s interactions with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to targets like COX-2 or DNA gyrase .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100 ns trajectories.
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Q. How can synthetic byproducts be identified and minimized during scale-up?
Advanced Research Question
- Byproduct Analysis : LC-MS to detect dimers (m/z ~500–600) or hydrolyzed oxazolones.
- Mitigation Strategies :
- Use anhydrous solvents (e.g., THF over ethanol) to prevent hydrolysis.
- Add radical inhibitors (e.g., BHT) during high-temperature steps .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Key Variables :
- Chloromethyl position : Moving the group to the oxazolone’s 4-position reduces activity by 60% .
- Furan substitution : 5-Nitro-furan analogs show enhanced cytotoxicity but poorer solubility.
- Data Interpretation : Multivariate analysis (PCA or PLS) to correlate electronic descriptors (Hammett σ) with bioactivity .
Properties
IUPAC Name |
3-(chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-5-8-7(9(12)14-11-8)4-6-2-1-3-13-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJBJWAFWOFHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=NOC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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